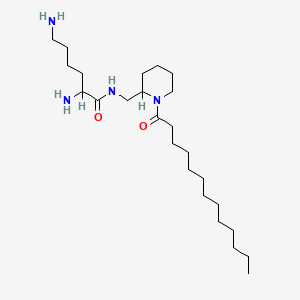
N-((1-(Oxotridecil)-2-piperidinil)metil)-2,6-diaminohexanamida
Descripción general
Descripción
Este compuesto es conocido por su capacidad de unirse al dominio regulador de la proteína quinasa C, interactuando específicamente con el dominio C1 . Es una herramienta importante para evaluar el papel de la proteína quinasa C en diversas vías de señalización y es activo tanto in vivo como in vitro .
Aplicaciones Científicas De Investigación
NPC 15437 has a wide range of scientific research applications:
Mecanismo De Acción
NPC 15437 ejerce sus efectos inhibiendo selectivamente la proteína quinasa C. Se une al dominio regulador de la enzima, interactuando específicamente con el dominio C1. Esta interacción previene la activación de la proteína quinasa C por ésteres de forbol y fosfatidilserina, inhibiendo así la actividad de la enzima . También se informa que el compuesto modula la P-glucoproteína, que juega un papel en el transporte y la resistencia a los medicamentos .
Direcciones Futuras
The compound has been used in various studies, such as those investigating its effect on nicotine-seeking behavior in mice, its effect on 3,4-methylenedioxymethamphetamine (MDMA)-induced neurotoxicity in mice, and its effect on PKC signaling in object recognition memory studies . Future research could continue to explore these and other potential applications of this compound.
Métodos De Preparación
La síntesis de NPC 15437 involucra varios pasos. El compuesto se prepara típicamente a través de una serie de reacciones químicas que incluyen la formación del esqueleto de hexanamida y la unión de los grupos piperidinilo y tridecilo. Las condiciones de reacción a menudo implican el uso de disolventes como dimetilsulfóxido y polietilenglicol, así como surfactantes como Tween 80 . El producto final se obtiene como un dihidrocloruro hidratado, que luego se purifica para lograr una pureza superior al 98% .
Análisis De Reacciones Químicas
NPC 15437 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores como el borohidruro de sodio se usan comúnmente.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos con otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede resultar en la formación de una cetona o un aldehído, mientras que la reducción puede producir un alcohol .
Aplicaciones en investigación científica
NPC 15437 tiene una amplia gama de aplicaciones en investigación científica:
Comparación Con Compuestos Similares
NPC 15437 es único en su inhibición selectiva de la proteína quinasa C. Los compuestos similares incluyen:
ARL-17477 dihydrochloride: Otro inhibidor de la proteína quinasa C con propiedades similares.
GR 127935 hydrochloride: Un compuesto que también inhibe la proteína quinasa C pero con diferente selectividad y potencia.
A-438079 hydrochloride: Otro inhibidor de la proteína quinasa C con propiedades químicas distintas.
Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras químicas e interacciones específicas con la proteína quinasa C.
Propiedades
IUPAC Name |
2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N4O2/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26/h22-23H,2-21,26-27H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQRGYNEDCHJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929436 | |
| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136449-85-9 | |
| Record name | Npc 15437 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136449859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of NPC-15437?
A1: NPC-15437 selectively inhibits protein kinase C (PKC) [].
Q2: How does NPC-15437 interact with PKC?
A2: NPC-15437 acts as a competitive inhibitor of phorbol ester binding to the regulatory domain of PKC []. It also competitively inhibits PKCα activation by phosphatidylserine and demonstrates mixed inhibition with respect to calcium activation []. These findings suggest that NPC-15437 binds to the regulatory region of PKC, interfering with its activation by various stimuli.
Q3: Does NPC-15437 affect other kinases?
A3: NPC-15437 demonstrates high selectivity for PKC. Studies have shown no significant inhibition of cAMP-dependent or calcium/calmodulin-dependent protein kinases at concentrations up to 300 μM [].
Q4: What are the downstream effects of PKC inhibition by NPC-15437?
A4: The downstream effects of NPC-15437 are diverse and context-dependent due to the widespread involvement of PKC in various cellular processes. For instance, NPC-15437 has been shown to:
- Block anoxia-induced long-term potentiation (LTP) in rat hippocampal neurons [, ], suggesting a role for PKC in this form of synaptic plasticity.
- Inhibit thyrotropin-releasing hormone (TRH)-induced α-melanocyte-stimulating hormone (α-MSH) secretion in frog melanotrope cells [, ], indicating PKC involvement in this hormonal signaling pathway.
- Suppress the persistent suppression of LTP at hippocampal CA1 synapses induced by transient removal of extracellular Mg2+ [], highlighting a role for PKC in the disruptive effects of seizure-like activity on synaptic plasticity.
Q5: Does NPC-15437 exhibit isoform selectivity among PKC isoforms?
A5: Yes, studies suggest that NPC-15437 displays a preference for novel PKC isoforms, particularly PKCε and PKCη [, , ]. This selectivity makes NPC-15437 a valuable tool for dissecting the specific roles of different PKC isoforms in various cellular processes.
Q6: What is the molecular formula and weight of NPC-15437?
A6: The molecular formula of NPC-15437 is C24H48N4O2, and its molecular weight is 424.65 g/mol.
Q7: Is there any spectroscopic data available for NPC-15437?
A7: While specific spectroscopic data for NPC-15437 was not provided in the reviewed research, it's important to note that techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used for structural characterization of such compounds.
Q8: What in vitro models have been used to study NPC-15437?
A8: Various in vitro models have been employed to investigate the effects of NPC-15437, including:
- Cultured frog melanotrope cells: Used to study the role of PKC in TRH-induced α-MSH secretion [, ].
- Rat hippocampal slices: Employed to investigate the involvement of PKC in anoxia-induced LTP [, ] and the suppressive effects of transient Mg2+ removal on LTP [].
- Human platelet lysates: Utilized to assess the ability of NPC-15437 to antagonize phorbol ester-induced protein phosphorylation [].
Q9: What in vivo models have been used to study NPC-15437?
A9: In vivo studies using NPC-15437 have been conducted in:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


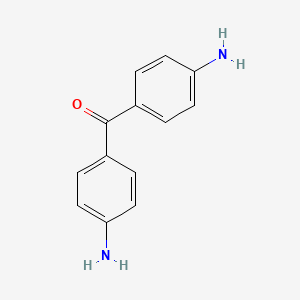
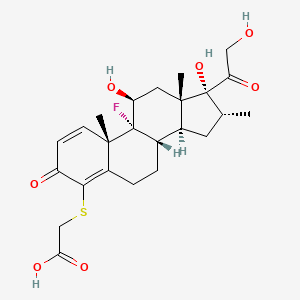

![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)
![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)
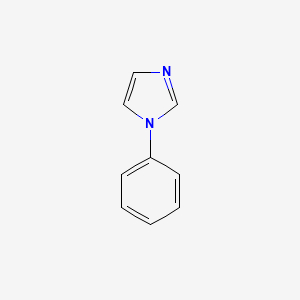
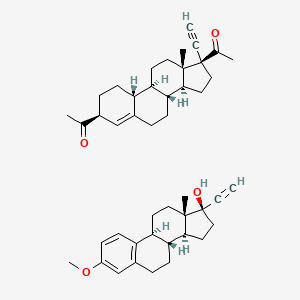

![1-[4-Amino-5-(2-cyanopyrrolidin-1-yl)-5-oxo-pentyl]-3-(1,1,3,3,4,4,5,7,8-nonamethylisochroman-6-yl)sulfonyl-guanidine](/img/structure/B1212857.png)
![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)
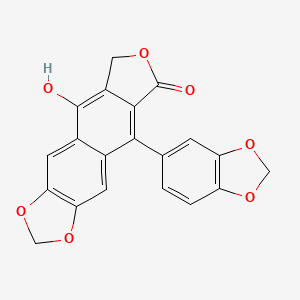
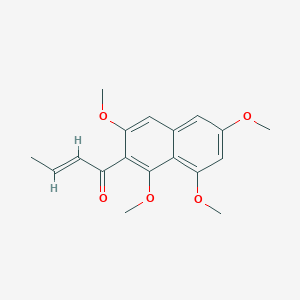
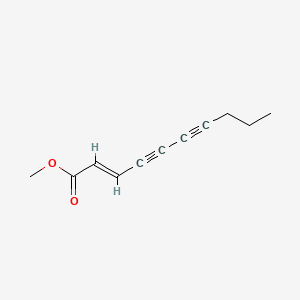
![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)
